molecular formula C6H10ClNS B1297479 N-Methyl-(2-thienylmethyl)amine Hydrochloride CAS No. 7404-67-3

N-Methyl-(2-thienylmethyl)amine Hydrochloride

Cat. No. B1297479
CAS RN: 7404-67-3
M. Wt: 163.67 g/mol
InChI Key: PTOIDTSLBDDEGJ-UHFFFAOYSA-N
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Description

“N-Methyl-(2-thienylmethyl)amine Hydrochloride” is a chemical compound with the CAS Number: 7404-67-3. Its molecular formula is C6H10ClNS and it has a molecular weight of 163.67 g/mol . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for “N-Methyl-(2-thienylmethyl)amine Hydrochloride” is 1S/C6H9NS.ClH/c1-7-5-6-3-2-4-8-6;/h2-4,7H,5H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-Methyl-(2-thienylmethyl)amine Hydrochloride” is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, or solubility were not found in the available sources.

Scientific Research Applications

Novel Cooling Agent Assessment

A toxicological evaluation of a novel cooling agent, which undergoes rapid oxidative metabolism and includes N-(2-thienylmethyl)-1H-pyrazol-3-amine as a secondary amine hydrolysis product, was completed for its potential use in food and beverage applications. This evaluation found no mutagenic, clastogenic, or micronuclei-inducing effects in vitro and in vivo, suggesting its safety for such uses (Karanewsky et al., 2015).

Synthesis of N-Methyl- and N-Alkylamines

An expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the synthesis of N-methyl- and N-alkylamines was reported. This protocol demonstrates a cost-efficient method for producing various N-methyl- and N-alkylamines, amino acid derivatives, and existing drug molecules (Senthamarai et al., 2018).

Antibacterial Potential

N-Methyl-bis(3-mesyloxypropyl)amine hydrochloride, a related compound, was found to induce irreversible damage to the DNA of Bacillus subtilis cells, indicating its potential use as an antibacterial agent (Shimi & Shoukry, 1975).

Raman Spectra Studies in Ionization and Methylation

Studies on the Raman spectra of methylated amines and their hydrochlorides in water, including ethylamine and trimethylamine oxide, provide valuable insights into the structural and vibrational characteristics of these compounds. This research aids in understanding the effects of ionization and methylation on amino groups (Edsall, 1937).

Efficient Synthesis Methods

A method for the direct N-monomethylation of aromatic primary amines using methanol was developed. This method is significant for its low catalyst loading, broad substrate scope, and excellent selectivities, indicating its utility in the synthesis of N-methylated compounds (Li et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

N-methyl-1-thiophen-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS.ClH/c1-7-5-6-3-2-4-8-6;/h2-4,7H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOIDTSLBDDEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332533
Record name N-Methyl-1-(thiophen-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-(2-thienylmethyl)amine Hydrochloride

CAS RN

7404-67-3
Record name 7404-67-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-1-(thiophen-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(thiophen-2-yl)methyl]amine hydrochloride
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